molecular formula C17H10O5S B1247344 5,7-dihydroxy-1-methoxycarbonyl-6-oxo-6H-anthra[1,9-bc]thiophene

5,7-dihydroxy-1-methoxycarbonyl-6-oxo-6H-anthra[1,9-bc]thiophene

Cat. No.: B1247344
M. Wt: 326.3 g/mol
InChI Key: RWRJJKPFUUKLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dihydroxy-1-methoxycarbonyl-6-oxo-6H-anthra[1,9-bc]thiophene is a natural product found in Watersipora subtorquata with data available.

Scientific Research Applications

Bioactive Compounds from Marine Organisms

5,7-Dihydroxy-1-methoxycarbonyl-6-oxo-6H-anthra[1,9-bc]thiophene has been isolated from marine organisms such as bryozoans. In a study by Shindo et al. (1993), this compound was separated from the bryozoan Dakaira subovoidea, indicating its natural occurrence and potential bioactivity in marine environments (Shindo et al., 1993).

Antiangiogenic Properties

Research by Jeong et al. (2002) identified this compound as possessing potent antiangiogenic activity, particularly affecting bovine aorta endothelial cell proliferation. This discovery suggests its potential use in developing treatments for diseases characterized by abnormal angiogenesis (Jeong et al., 2002).

Organic Transistor Applications

The compound's derivatives have been studied for their utility in organic transistors. Tang et al. (2008) synthesized ethynyl-substituted molecules with an anthra[2,3-b]thiophene core, exploring the impact of side-chain substituents on molecule packing and thin-film transistor mobility. Such studies are crucial in advancing organic electronics (Tang et al., 2008).

Synthesis of Derivatives for Electronic Materials

The synthesis of various derivatives of anthra[2,3-b]thiophene, including the compound , has been extensively researched for their applications in electronic materials. Al-jumaili and Woodward (2018) demonstrated methods for preparing 7-substituted derivatives, highlighting the compound's versatility and potential in material science (Al-jumaili & Woodward, 2018).

High-Performance Organic Semiconductors

The compound's family, including anthra[2,3-b]thiophenes, has been the focus of research in high-performance organic semiconductors. Tang et al. (2008) showed that functionalization of these molecules could yield high mobilities, a critical property for organic semiconductor applications (Tang et al., 2008).

Properties

Molecular Formula

C17H10O5S

Molecular Weight

326.3 g/mol

IUPAC Name

methyl 6,10-dihydroxy-8-oxo-14-thiatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaene-15-carboxylate

InChI

InChI=1S/C17H10O5S/c1-22-17(21)16-12-7-3-2-4-8(18)11(7)15(20)13-9(19)5-6-10(23-16)14(12)13/h2-6,18-19H,1H3

InChI Key

RWRJJKPFUUKLHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C3=C(C(=CC=C3)O)C(=O)C4=C(C=CC(=C24)S1)O

Synonyms

5,7-dihydroxy-1-methoxycarbonyl-6-oxo-6H-anthra(1,9-bc)thiophene
DMOAT cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-dihydroxy-1-methoxycarbonyl-6-oxo-6H-anthra[1,9-bc]thiophene
Reactant of Route 2
5,7-dihydroxy-1-methoxycarbonyl-6-oxo-6H-anthra[1,9-bc]thiophene
Reactant of Route 3
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5,7-dihydroxy-1-methoxycarbonyl-6-oxo-6H-anthra[1,9-bc]thiophene
Reactant of Route 4
5,7-dihydroxy-1-methoxycarbonyl-6-oxo-6H-anthra[1,9-bc]thiophene
Reactant of Route 5
5,7-dihydroxy-1-methoxycarbonyl-6-oxo-6H-anthra[1,9-bc]thiophene
Reactant of Route 6
5,7-dihydroxy-1-methoxycarbonyl-6-oxo-6H-anthra[1,9-bc]thiophene

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